1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-22-13-6-5-11(18-7-3-9-24(18,20)21)10-12(13)16-15(19)17-14-4-2-8-23-14/h2,4-6,8,10H,3,7,9H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPBUNSCOYXIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a dioxidoisothiazolidine moiety, a methoxyphenyl group, and a thiophene ring, which together contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Dioxidoisothiazolidine : A five-membered ring that enhances chemical reactivity.
- Methoxyphenyl group : Provides hydrophobic interactions and may influence binding affinity to biological targets.
- Thiophenyl moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, the dioxidoisothiazolidinyl moiety is believed to play a crucial role in enzyme inhibition and receptor modulation. The methoxy groups enhance binding affinity, while the thiophene ring contributes to the compound's overall biological profile .
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimycobacterial Activity : Preliminary studies suggest that derivatives of this compound display significant activity against Mycobacterium tuberculosis. For instance, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 1.56 µM to over 200 µM against drug-resistant strains .
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This compound has been identified as a potential inhibitor of CDK2, which is crucial for cell cycle regulation. Inhibiting CDK2 can lead to reduced cell proliferation, making it a candidate for cancer therapy .
- Hedgehog Signaling Pathway Inhibition : The compound also demonstrates the ability to inhibit the hedgehog signaling pathway, which is implicated in various cancers. This inhibition may prevent tumor growth and angiogenesis.
Case Studies
Several studies have explored the biological activities of compounds structurally similar to this compound:
-
Antitubercular Activity : In one study, a series of thiourea derivatives were synthesized and evaluated for their antimycobacterial properties. Compounds with similar structural features showed promising results against M. tuberculosis, with some exhibiting low cytotoxicity while maintaining high efficacy .
Compound MIC (µM) Cytotoxicity (IC50 µM) TTU12 1.56 <50 TTU6 3.125 <50 TTU5 12.5 <50 - CDK Inhibition : Another study focused on urea derivatives demonstrated significant inhibition of CDK2 activity with IC50 values in the low micromolar range, indicating potential as anti-cancer agents .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. Research indicates that compounds targeting CDK2 can affect cellular proliferation, making them valuable in cancer therapy. The inhibitory effects are typically assessed through biochemical assays measuring enzyme activity in the presence of the compound.
2. Anticancer Activity
Inhibiting the hedgehog signaling pathway is another significant application of this compound. This pathway is crucial for regulating cell growth and differentiation. By blocking this pathway, the compound may prevent cancer cell proliferation and reduce angiogenesis, offering therapeutic potential for various cancers .
3. Interaction Studies
The molecular interactions of this compound have been studied extensively to understand its mechanism of action at the cellular level. It has been shown to interact with specific enzymes or receptors, modulating their activity, which can lead to therapeutic benefits in treating diseases associated with dysregulated cell growth.
Case Studies
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,1-dioxidoisothiazolidine group may enhance solubility compared to adamantyl (Compound 40) or benzofuran (4a-d) derivatives .
- Synthetic Routes : Urea formation via coupling (e.g., DCM/DIPEA in Compound 40) is a likely pathway for the target compound, though direct evidence is lacking .
- Bioactivity : Adamantyl-urea hybrids (e.g., Compound 40) show anti-tuberculosis activity, while thiadiazol-thiophen hybrids () may target kinases or proteases .
Urea Derivatives with Sulfone or Piperazine Moieties
Table 2: Functional Group Impact
Key Observations :
- Sulfone Groups: The 1,1-dioxidoisothiazolidine group in the target compound and BAI () may improve metabolic stability compared to non-sulfonated analogs .
- Methoxy Substitution : The 2-methoxyphenyl group in the target compound and HBK14 () could influence lipophilicity and membrane permeability .
Q & A
What are the optimal synthetic routes for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?
Answer:
The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For this compound, the 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline intermediate can react with thiophen-2-yl isocyanate under inert conditions (e.g., DCM or toluene) with a base like triethylamine to neutralize HCl byproducts. Reaction temperature (reflux vs. room temperature) significantly impacts yield: higher temperatures may accelerate kinetics but risk side reactions (e.g., hydrolysis of the isothiazolidin dioxide moiety). Solvent polarity and stoichiometric ratios (1:1.2 amine:isocyanate) should be optimized to minimize unreacted starting materials. For analogous urea derivatives, yields ranged from 40–63% depending on substituent reactivity .
How can researchers resolve discrepancies in 1H^1H1H NMR data interpretation for urea derivatives with thiophene substituents?
Answer:
Thiophene protons often exhibit complex splitting patterns due to conjugation and anisotropic effects. For example, the thiophen-2-yl group’s β-protons may show coupling () with adjacent protons. Conflicting integrations or unexpected multiplicities can arise from rotamers around the urea C–N bond. To resolve this:
- Use 2D NMR (e.g., - HSQC) to assign proton-carbon correlations.
- Perform variable-temperature NMR to identify dynamic rotational barriers.
- Compare experimental data with computed chemical shifts (DFT methods) to validate assignments .
What strategies are effective in overcoming low crystallinity during X-ray diffraction analysis of this compound?
Answer:
Low crystallinity may stem from flexible substituents (e.g., the isothiazolidin dioxide ring) or solvent inclusion. Strategies include:
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
- Cryocrystallography : Collect data at 100 K to stabilize weak crystal lattices.
- SHELXL refinement : Apply restraints for disordered regions (e.g., the methoxy group) and validate with R-factor convergence () .
How to design experiments to evaluate the hydrogen bonding network in the crystal structure?
Answer:
Hydrogen bonding drives molecular packing and stability. Use Mercury CSD’s Materials Module to:
- Identify donor-acceptor distances (N–H···O/S) within 2.5–3.2 Å.
- Calculate graph-set descriptors (e.g., motifs) to classify interaction patterns.
- Compare with similar urea derivatives in the Cambridge Structural Database (CSD) to identify conserved motifs.
- Validate energetics using DFT calculations (e.g., AIM analysis) to quantify bond strengths .
What in vitro assays are suitable for assessing the biological activity of this compound, considering its structural features?
Answer:
Given the urea scaffold’s propensity for enzyme inhibition (e.g., kinase or protease targets):
- Enzyme inhibition assays : Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinases).
- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations, accounting for thiophene’s lipophilicity.
- Cytotoxicity screening : Pair with MTT assays on relevant cell lines (e.g., cancer or bacterial models for anti-tubercular activity) .
How can computational tools predict the binding affinity of this urea derivative towards target enzymes?
Answer:
- Molecular docking (AutoDock Vina) : Model interactions between the urea carbonyl and catalytic residues (e.g., Asp/Lys in kinases).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., isothiazolidin vs. oxazolidinone).
- Validate predictions with SPR (surface plasmon resonance) to measure values .
What safety protocols are critical when handling intermediates during synthesis?
Answer:
- Reactive intermediates : Isocyanates (if used) are respiratory irritants; use Schlenk lines under with scrubbers.
- Personal protective equipment (PPE) : Wear nitrile gloves, face shields, and FFP3 respirators during solid handling to avoid inhalation of fine particles.
- Spill management : Absorb with vermiculite, avoid water (risk of exothermic decomposition), and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
